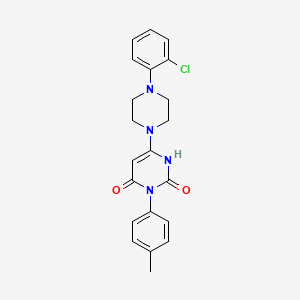![molecular formula C16H9Cl2F3N4OS B2512083 3-{4-[3-Cloro-5-(trifluorometil)piridin-2-il]-1,3-tiazol-2-il}-1-(4-clorofenil)urea CAS No. 2061726-80-3](/img/structure/B2512083.png)
3-{4-[3-Cloro-5-(trifluorometil)piridin-2-il]-1,3-tiazol-2-il}-1-(4-clorofenil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C16H9Cl2F3N4OS and its molecular weight is 433.23. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
Este compuesto es un motivo estructural clave en los ingredientes agroquímicos activos . Los derivados de trifluorometilpiridina (TFMP), que incluyen este compuesto, se utilizan principalmente en la protección de los cultivos contra las plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Los derivados de TFMP también se utilizan en la industria farmacéutica . Se ha concedido la aprobación de comercialización a cinco productos farmacéuticos que contienen la parte TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones veterinarias
En la industria veterinaria, se ha concedido la aprobación de comercialización a dos productos que contienen la parte TFMP .
Aplicaciones antidepresivas
Este compuesto se encuentra en una amplia variedad de fármacos prometedores relacionados con aplicaciones terapéuticas diversificadas, incluidos los antidepresivos .
Aplicaciones antipsicóticas
También se utiliza en fármacos antipsicóticos .
Aplicaciones antibacterianas
Pruebas adicionales revelaron actividad antibacteriana contra Staphylococcus aureus resistente a la meticilina .
Aplicaciones antifúngicas
Este compuesto se utiliza en fármacos antifúngicos .
Aplicaciones anticancerígenas
También se utiliza en fármacos anticancerígenos .
Cada uno de estos campos representa una aplicación única del compuesto “3-{4-[3-Cloro-5-(trifluorometil)piridin-2-il]-1,3-tiazol-2-il}-1-(4-clorofenil)urea”. Las propiedades fisicoquímicas únicas del compuesto, debido a la combinación del átomo de flúor y la parte piridina, lo hacen versátil en una gama de aplicaciones .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors
Mode of Action
It’s hypothesized that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Result of Action
Similar compounds have been found to have various biological activities
Análisis Bioquímico
Biochemical Properties
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme involved in bacterial growth and metabolism . This inhibition disrupts the enzyme’s function, leading to a decrease in bacterial secondary metabolism and growth.
Cellular Effects
The effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with bacterial phosphopantetheinyl transferase can lead to altered gene expression and metabolic pathways in bacterial cells, ultimately inhibiting their growth and proliferation .
Molecular Mechanism
At the molecular level, 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea exerts its effects through specific binding interactions with biomolecules. It binds to the active site of bacterial phosphopantetheinyl transferase, inhibiting its activity. This inhibition prevents the enzyme from catalyzing essential biochemical reactions, leading to a disruption in bacterial metabolism and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and metabolism .
Dosage Effects in Animal Models
The effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and potential damage to host tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in bacterial metabolism. By inhibiting bacterial phosphopantetheinyl transferase, it disrupts the normal metabolic flux and alters metabolite levels, leading to a decrease in bacterial growth and proliferation .
Transport and Distribution
Within cells and tissues, 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cells. The compound’s distribution is crucial for its effectiveness, as it needs to reach the target sites where it can exert its inhibitory effects on bacterial enzymes .
Subcellular Localization
The subcellular localization of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is essential for its activity and function. It is directed to specific compartments or organelles within bacterial cells, where it can interact with its target enzyme, phosphopantetheinyl transferase. Post-translational modifications and targeting signals play a role in directing the compound to these specific locations, ensuring its effective inhibition of bacterial growth .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4OS/c17-9-1-3-10(4-2-9)23-14(26)25-15-24-12(7-27-15)13-11(18)5-8(6-22-13)16(19,20)21/h1-7H,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCVQQMZKIGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2512000.png)
![1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2512003.png)
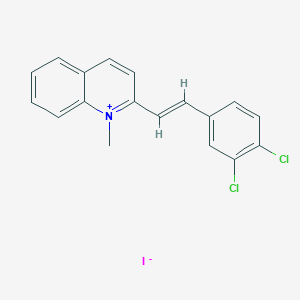
![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)
![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)
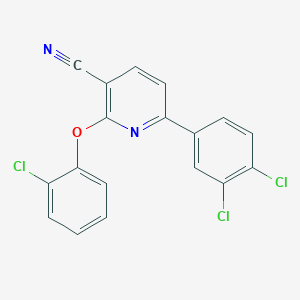
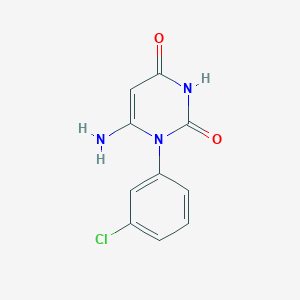
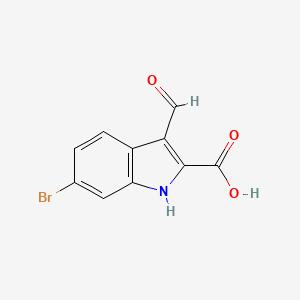
![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)
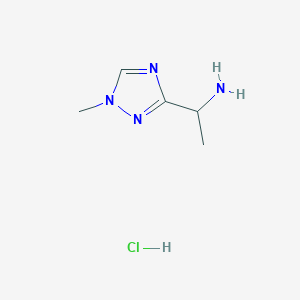
![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)
